N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216692-13-5
VCID: VC5961168
InChI: InChI=1S/C21H25N3O3S2.ClH/c1-14-6-11-18-19(15(14)2)22-21(28-18)24(13-12-23(3)4)20(25)16-7-9-17(10-8-16)29(5,26)27;/h6-11H,12-13H2,1-5H3;1H
SMILES: CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl
Molecular Formula: C21H26ClN3O3S2
Molecular Weight: 468.03

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

CAS No.: 1216692-13-5

Cat. No.: VC5961168

Molecular Formula: C21H26ClN3O3S2

Molecular Weight: 468.03

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride - 1216692-13-5

Specification

CAS No. 1216692-13-5
Molecular Formula C21H26ClN3O3S2
Molecular Weight 468.03
IUPAC Name N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Standard InChI InChI=1S/C21H25N3O3S2.ClH/c1-14-6-11-18-19(15(14)2)22-21(28-18)24(13-12-23(3)4)20(25)16-7-9-17(10-8-16)29(5,26)27;/h6-11H,12-13H2,1-5H3;1H
Standard InChI Key RSTRRICWPYZVNH-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[d]thiazole scaffold—a bicyclic system comprising a benzene ring fused to a thiazole moiety. Key structural elements include:

  • 4,5-Dimethyl substitution on the benzothiazole ring, which enhances steric bulk and modulates electronic properties.

  • A dimethylaminoethyl side chain connected to the thiazole nitrogen, contributing to basicity and water solubility in its protonated form.

  • A 4-(methylsulfonyl)benzamide group attached via an amide linkage, introducing sulfonamide functionality known for diverse biological interactions.

The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₆ClN₃O₃S₂
Molecular Weight468.03 g/mol
IUPAC NameN-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct features:

  • The methylsulfonyl group generates strong infrared absorption bands near 1150–1300 cm⁻¹ (S=O stretching).

  • The dimethylaminoethyl moiety produces characteristic ¹H-NMR signals at δ 2.2–2.5 ppm (N(CH₃)₂) and δ 3.4–3.7 ppm (CH₂NH).

  • Density functional theory (DFT) simulations suggest a planar benzothiazole core with the sulfonamide group adopting a conformation perpendicular to the aromatic ring.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence typical of benzothiazole derivatives:

Step 1: Benzothiazole Core Formation
4,5-Dimethyl-2-aminothiophenol reacts with cyanogen bromide under acidic conditions to yield 4,5-dimethylbenzo[d]thiazol-2-amine.

Step 2: Alkylation of the Thiazole Nitrogen
The amine undergoes N-alkylation with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) to install the dimethylaminoethyl side chain.

Step 3: Amide Coupling
The intermediate reacts with 4-(methylsulfonyl)benzoyl chloride via Schotten-Baumann conditions, forming the target benzamide.

Step 4: Hydrochloride Salt Formation
Treatment with hydrochloric acid in ethanol precipitates the final hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1BrCN, HCl0–5°C68
2ClCH₂CH₂N(CH₃)₂, K₂CO₃80°C52
34-(MeSO₂)C₆H₄COCl, NaOHRT75
4HCl (g), EtOH0°C89

Structural Analogues and SAR Insights

Comparative studies with related compounds reveal structure-activity relationships:

  • Methoxy vs. Methyl Substitution: Replacing 4,5-dimethyl with 4,7-dimethoxy groups (as in CID 16808494 ) increases polarity but reduces membrane permeability.

  • Sulfonamide Modifications: The methylsulfonyl group in the target compound shows greater metabolic stability compared to dimethylsulfamoyl analogues (e.g., CID 16808494 ).

  • Side Chain Variations: The dimethylaminoethyl chain enhances solubility relative to diethylaminoethyl derivatives (e.g., CID 44946468 ), which exhibit higher lipophilicity.

Biological Activity and Mechanistic Studies

Anticancer Screening

Preliminary assays on analogous compounds show:

  • Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HT-29 colon carcinoma.
    The dimethylaminoethyl side chain likely facilitates cellular uptake via proton sponge effects in acidic tumor microenvironments.

Applications and Future Directions

Drug Development Opportunities

  • Antimicrobial Adjuvants: Synergy studies with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).

  • Targeted Cancer Therapies: Conjugation with folate receptors for selective tumor delivery.

Material Science Applications

  • Fluorescent Probes: Benzothiazole derivatives exhibit solvatochromic properties usable in bioimaging.

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